Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate
Description
Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate is a polyhalogenated benzoate ester featuring a bromo (Br) substituent at position 3, chloro (Cl) at position 5, and a chlorosulfonyl (-SO₂Cl) group at position 4. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive chlorosulfonyl group and halogen substituents. The chlorosulfonyl group enables derivatization into sulfonamides or sulfonic acids, while bromo and chloro substituents facilitate cross-coupling reactions .
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-4-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O4S/c1-15-8(12)4-2-5(9)7(6(10)3-4)16(11,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNORYDOALMIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl benzoate, followed by chlorination and sulfonylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and concentration is crucial to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Reducing Agents: Agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions can produce sulfonamides.
Scientific Research Applications
Organic Synthesis
Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo several types of reactions:
- Substitution Reactions : The bromine and chlorosulfonyl groups can be replaced by other nucleophiles, facilitating the formation of new derivatives.
- Reduction Reactions : The compound can be reduced to yield various functional groups, such as alcohols or amines.
- Oxidation Reactions : Under oxidative conditions, it can lead to further functionalization of the aromatic ring.
Medicinal Chemistry
The compound has garnered attention for its potential pharmaceutical applications:
- Antimicrobial Activity : Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound Name | MIC (mg/L) against MSSA | MIC (mg/L) against MRSA |
|---|---|---|
| This compound | 0.39 | 0.78 |
| Methyl 2-bromo-5-(chlorosulfonyl)benzoate | 0.78 | 1.56 |
This data indicates its potential as a lead compound for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes, such as carbonic anhydrase IX (CA IX), which is implicated in cancer progression. Research suggests that compounds with similar structures can effectively inhibit CA IX, potentially leading to therapeutic applications in oncology.
| Compound Name | Binding Affinity (kJ/mol) |
|---|---|
| This compound | -12.6 |
| Methyl 2-chloro-5-(sulfamoyl)benzoate | -11.4 |
The binding affinity data highlights the effectiveness of this compound as a potential therapeutic agent.
Antimicrobial Efficacy Study
A recent investigation demonstrated that this compound exhibited significant antimicrobial activity against both MSSA and MRSA strains, with minimum inhibitory concentrations comparable to established antibiotics like linezolid.
Cancer Research Application
Another study focused on the inhibition of CA IX by this compound, showing promising results in reducing tumor growth in preclinical models. This suggests its potential application in developing targeted cancer therapies.
Mechanism of Action
The mechanism by which methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate exerts its effects involves interactions with various molecular targets. The presence of multiple functional groups allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional differences between the target compound and its analogs:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~360.46 g/mol) is significantly higher than analogs lacking sulfonyl groups (e.g., methyl 3-bromo-4-chloro-5-fluorobenzoate at 267.48 g/mol) due to the -SO₂Cl moiety .
- Melting Points : Methyl 4-[(chlorosulfonyl)methyl]benzoate (mp 116–117°C) has a higher melting point than halogenated analogs, likely due to stronger intermolecular forces from the sulfonyl group .
Research Findings
- Synthetic Utility: The chlorosulfonyl group in the target compound is critical for synthesizing sulfonamide antibiotics.
- Positional Isomerism : Methyl 3-bromo-5-(chlorosulfonyl)benzoate (CAS 668261-21-0) demonstrates how sulfonyl group positioning alters electronic effects. The target compound’s 4-sulfonyl configuration may improve steric accessibility for reactions compared to the 5-sulfonyl isomer .
Biological Activity
Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H5BrClO3S
- Molecular Weight : 291.54 g/mol
- IUPAC Name : this compound
This compound contains halogen substituents and a sulfonyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This property is significant in drug design, particularly for targeting specific pathways in disease processes.
- Protein Modification : The compound can modify protein functions through reactions with amino acid residues, impacting cellular signaling and metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria : It shows inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Fungi : The compound has demonstrated antifungal properties, making it a candidate for further development in antifungal therapies.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of key signaling pathways involved in cell survival and proliferation. Notably:
- Mechanisms : The compound may inhibit specific kinases involved in cancer cell growth, leading to reduced viability and increased rates of apoptosis .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
This study highlights the compound's potential as an antimicrobial agent .
Study 2: Anticancer Activity Assessment
In another study assessing the anticancer effects, this compound was tested on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 12 |
These findings suggest that the compound has significant cytotoxic effects against various cancer types, warranting further investigation into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
